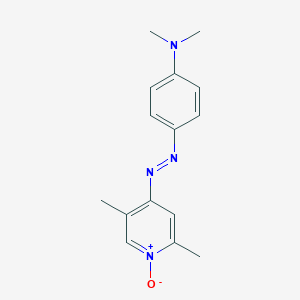
2,5-LUTIDINE, 4-((p-(DIMETHYLAMINO)PHENYL)AZO)-, 1-OXIDE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5-LUTIDINE, 4-((p-(dimethylamino)phenyl)azo)-, 1-oxide is a chemical compound that is commonly used in scientific research. It is a yellow crystalline powder that is soluble in water and other polar solvents. This compound is known for its ability to act as a reducing agent, and it is often used in organic synthesis and analytical chemistry. In
Mechanism Of Action
The mechanism of action of 2,5-LUTIDINE, 4-((p-(dimethylamino)phenyl)azo)-, 1-oxide is related to its ability to act as a reducing agent. This compound is able to donate electrons to other molecules, which leads to the reduction of the target molecule. This mechanism is particularly useful in organic synthesis, where the reduction of certain functional groups is necessary to achieve the desired product.
Biochemical And Physiological Effects
There is limited research on the biochemical and physiological effects of 2,5-LUTIDINE, 4-((p-(dimethylamino)phenyl)azo)-, 1-oxide. However, studies have shown that this compound is relatively non-toxic and does not have any significant effects on human health.
Advantages And Limitations For Lab Experiments
One of the main advantages of using 2,5-LUTIDINE, 4-((p-(dimethylamino)phenyl)azo)-, 1-oxide in lab experiments is its ability to act as a reducing agent. This makes it a useful tool in organic synthesis and analytical chemistry. Additionally, this compound is relatively easy to synthesize, and it is readily available from chemical suppliers.
One of the main limitations of using 2,5-LUTIDINE, 4-((p-(dimethylamino)phenyl)azo)-, 1-oxide is its lack of selectivity. This compound is a relatively non-specific reducing agent, which means that it can reduce a wide range of functional groups. This can be both an advantage and a limitation, depending on the specific application.
Future Directions
There are several potential future directions for research involving 2,5-LUTIDINE, 4-((p-(dimethylamino)phenyl)azo)-, 1-oxide. One area of interest is the development of more selective reducing agents that can target specific functional groups. Additionally, there is potential for the use of this compound in the development of new organic compounds and materials. Further research is needed to fully understand the potential applications of 2,5-LUTIDINE, 4-((p-(dimethylamino)phenyl)azo)-, 1-oxide in these areas.
In conclusion, 2,5-LUTIDINE, 4-((p-(dimethylamino)phenyl)azo)-, 1-oxide is a useful chemical compound with a wide range of scientific research applications. Its ability to act as a reducing agent makes it a valuable tool in organic synthesis and analytical chemistry. While there is limited research on its biochemical and physiological effects, it is relatively non-toxic and does not have any significant effects on human health. There are several potential future directions for research involving this compound, including the development of more selective reducing agents and the use of this compound in the development of new organic compounds and materials.
Synthesis Methods
The synthesis of 2,5-LUTIDINE, 4-((p-(dimethylamino)phenyl)azo)-, 1-oxide can be achieved through several methods. One of the most common methods involves the reduction of 2,5-lutidine N-oxide with sodium dithionite in the presence of p-dimethylaminobenzene diazonium salt. This method produces a high yield of the desired product, and it is relatively simple to perform.
Scientific Research Applications
2,5-LUTIDINE, 4-((p-(dimethylamino)phenyl)azo)-, 1-oxide has a wide range of scientific research applications. It is commonly used as a reducing agent in organic synthesis, particularly in the reduction of nitro compounds to amines. Additionally, this compound is often used in analytical chemistry as a reagent for the determination of various metals, such as copper and iron. It is also used in the preparation of azo dyes and other organic compounds.
properties
CAS RN |
19471-27-3 |
|---|---|
Product Name |
2,5-LUTIDINE, 4-((p-(DIMETHYLAMINO)PHENYL)AZO)-, 1-OXIDE |
Molecular Formula |
C15H18N4O |
Molecular Weight |
270.33 g/mol |
IUPAC Name |
4-[(2,5-dimethyl-1-oxidopyridin-1-ium-4-yl)diazenyl]-N,N-dimethylaniline |
InChI |
InChI=1S/C15H18N4O/c1-11-10-19(20)12(2)9-15(11)17-16-13-5-7-14(8-6-13)18(3)4/h5-10H,1-4H3 |
InChI Key |
DARHBAXRKHMSAX-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=[N+]1[O-])C)N=NC2=CC=C(C=C2)N(C)C |
Canonical SMILES |
CC1=CC(=C(C=[N+]1[O-])C)N=NC2=CC=C(C=C2)N(C)C |
Other CAS RN |
19471-27-3 |
synonyms |
4-[[p-(Dimethylamino)phenyl]azo]-2,5-dimethylpyridine 1-oxide |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



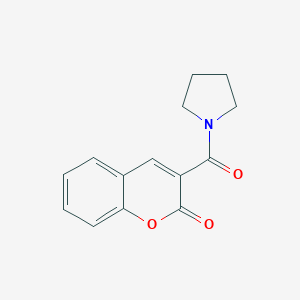
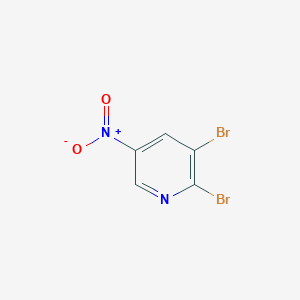
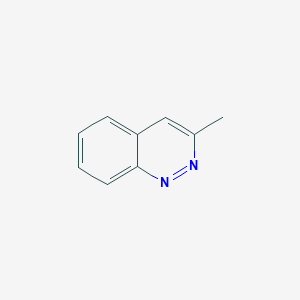
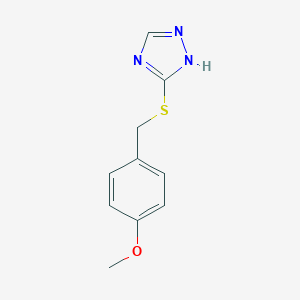
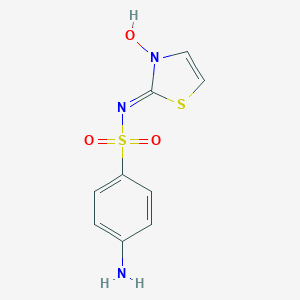
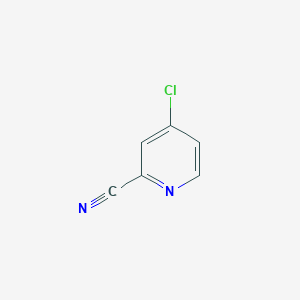

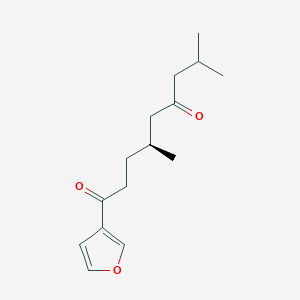
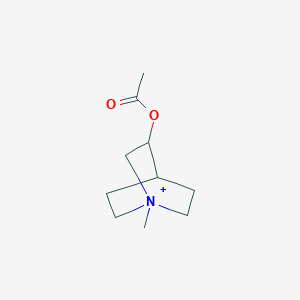
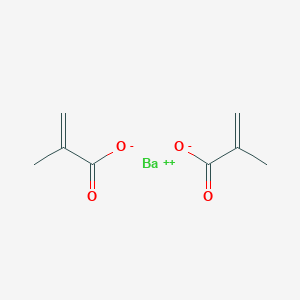
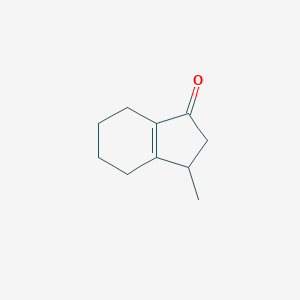
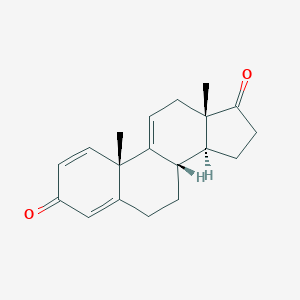

![4-(1H-Benzo[d]imidazol-2-yl)butan-2-one](/img/structure/B100614.png)